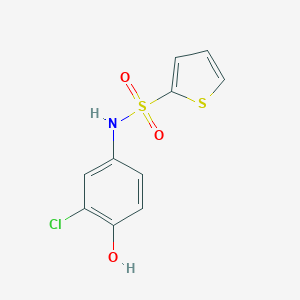
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CHS-828 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. The compound has been shown to possess anti-tumor, anti-inflammatory, and immunomodulatory properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide is not fully understood. However, studies have suggested that the compound may exert its anti-tumor effects by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various cellular processes, including DNA repair and energy metabolism. Inhibition of NAMPT by this compound results in a depletion of NAD+ levels, leading to cellular stress and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide is its broad range of biological activities, which make it a promising candidate for the development of new drugs. The compound is also relatively easy to synthesize and can be produced on a large scale. However, this compound has some limitations for lab experiments. The compound is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have some toxicity in animal models, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide. One area of interest is the development of new analogs of the compound with improved solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound, which is not fully understood. Additionally, further studies are needed to evaluate the potential therapeutic applications of this compound in various disease models, including cancer and inflammatory diseases. Overall, this compound remains a promising compound with potential applications in drug development.
合成方法
The synthesis of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide involves the reaction of 3-chloro-4-hydroxybenzenesulfonic acid with thiophene-2-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it a viable option for industrial production.
科学研究应用
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.
属性
分子式 |
C10H8ClNO3S2 |
|---|---|
分子量 |
289.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8ClNO3S2/c11-8-6-7(3-4-9(8)13)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H |
InChI 键 |
UBSQSQLJOBQCJF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
规范 SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)
![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
